molecular formula C17H14O6 B1261408 Calanquinone A

Calanquinone A

Cat. No. B1261408
M. Wt: 314.29 g/mol
InChI Key: SSUYXMUVFIRPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calanquinone A is a natural product found in Calanthe arisanensis with data available.

Scientific Research Applications

Cytotoxic Properties

Calanquinone A, isolated from Calanthe arisanensis, has shown significant cytotoxicity against various cancer cell lines including lung, prostate, colon, breast, and nasopharyngeal cancers. It exhibits potent activity, with EC50 values less than 0.5 microg/mL, and demonstrates a better drug resistance profile compared to paclitaxel (Lee et al., 2008). Additionally, its synthesis has been achieved, allowing for further study and potential application in cancer therapy.

Anti-Glioblastoma Activity

Calanquinone A has shown anti-proliferative activity against glioblastoma cells, including A172, T98, and U87. It causes S phase arrest and subsequent apoptosis. The mechanism involves a decrease in cellular glutathione levels, leading to DNA damage stress and activation of AMP-activated protein kinase (AMPK), culminating in cell cycle arrest and apoptotic cell death (Liu et al., 2014).

Topoisomerase II Inhibition

Calanquinone A, along with related compounds, has been found to have promising cytotoxicity against various human cancer cell lines. A study established a pharmacophore model for cytotoxicity and suggested that calanquinone A and its analogs could act as topoisomerase II inhibitors, an important target in cancer therapy (Lee et al., 2012).

Antibacterial Activity

While not directly related to calanquinone A, research into anthraquinone-encapsulated nanoparticles has shown significant antibacterial activity against multi-drug resistance pathogens. This suggests potential applications for calanquinone A or its derivatives in developing antimicrobial agents (Br et al., 2014).

Phototoxicity and DNA Damage

Anthraquinone, a related compound, has been used as a photosensitizer in DNA studies. It induces interstrand cross-links in DNA duplexes upon near-UV photolysis. This provides insights into the phototoxic effects of quinones and could be relevant for the study of calanquinone A's interactions with DNA (Bergeron et al., 2006).

Agricultural Applications

Anthraquinones have been used in pest management and agricultural crop protection, suggesting potential for calanquinone A in these areas. Their roles include acting as chemical repellents, insecticides, and feeding deterrents in various animals, insects, and plants (DeLiberto & Werner, 2016).

Mitochondrial Interactions

Research on ubiquinones, which are structurally related to calanquinone A, has explored their interactions with the mitochondrial respiratory chain and reactive oxygen species. This research may provide insights into how calanquinone A could interact with mitochondria and its potential use in mitochondrial therapies (James et al., 2005).

properties

Product Name

Calanquinone A

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

5-hydroxy-3,6,7-trimethoxyphenanthrene-1,4-dione

InChI

InChI=1S/C17H14O6/c1-21-11-7-10(18)9-5-4-8-6-12(22-2)17(23-3)16(20)13(8)14(9)15(11)19/h4-7,20H,1-3H3

InChI Key

SSUYXMUVFIRPDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C3=C(C(=C(C=C3C=C2)OC)OC)O

synonyms

calanquinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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